Cas no 113975-31-8 (N-(3-Iodopyridin-2-yl)pivalamide)

N-(3-Iodopyridin-2-yl)pivalamide is a specialized organic compound featuring a pyridine core substituted with an iodine atom at the 3-position and a pivalamide group at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocyclic frameworks. The iodine moiety offers reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. The pivalamide group enhances stability and influences steric and electronic properties, aiding in selective transformations. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for researchers in medicinal chemistry and material science applications.
N-(3-Iodopyridin-2-yl)pivalamide structure
113975-31-8 structure
Product Name:N-(3-Iodopyridin-2-yl)pivalamide
CAS No:113975-31-8
MF:C10H13IN2O
MW:304.127494573593
MDL:MFCD05662384
CID:91419
PubChem ID:329766941
Update Time:2025-06-11

N-(3-Iodopyridin-2-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Iodopyridin-2-yl)pivalamide
    • N-(3-IODO-2-PYRIDINYL)-TERT-BUTANAMIDE
    • 3-IODO-2-(2,2,2-TRIMETHYLACETAMIDO)PYRIDINE
    • N-(3-Iodo-2-pyridyl)pivalamide
    • N-(3-IODO-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE
    • N-(3-Iodopyridin-2-yl)-2,2-dimethylpropionamide
    • N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide
    • N-(3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
    • PROPANAMIDE, N-(3-IODO-2-PYRIDINYL)-2,2-DIMETHYL-
    • PubChem16547
    • 2-Pivaloylamino-3-iodopyridine
    • WHHVZQZQGUTYJM-UHFFFAOYSA-N
    • 3-iodo-2-(piva
    • Propanamide,N-(3-iodo-2-pyridinyl)-2,2-dimethyl-
    • WHHVZQZQGUTYJM-UHFFFAOYSA-
    • N-(3-iodanylpyridin-2-yl)-2,2-dimethyl-propanamide
    • AB21727
    • N-(3-iodo-2-pyridyl)-2,2-dimethyl-propanamide
    • O11990
    • AKOS015854000
    • A803113
    • Q-103413
    • CS-W012105
    • DS-13042
    • N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, AldrichCPR
    • DTXSID30449382
    • 3-iodo-2-(pivaloylamino)pyridine
    • SCHEMBL510235
    • MFCD05662384
    • N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, 97%
    • n-(3-iodopyridin-2-yl)-2,2-dimethyl-propionamide
    • AM20050681
    • 113975-31-8
    • BCP23298
    • 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro- Ethanone
    • FT-0677602
    • DB-002163
    • MDL: MFCD05662384
    • Inchi: 1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
    • InChI Key: WHHVZQZQGUTYJM-UHFFFAOYSA-N
    • SMILES: IC1=CC=CN=C1NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 304.00700
  • Monoisotopic Mass: 304.007256
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42

Experimental Properties

  • Color/Form: White powder
  • Density: 1.623
  • Melting Point: 144-146 °C
  • Boiling Point: 402.6°Cat760mmHg
  • Flash Point: 197.3°C
  • Refractive Index: 1.615
  • PSA: 41.99000
  • LogP: 2.74380
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

N-(3-Iodopyridin-2-yl)pivalamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-(3-Iodopyridin-2-yl)pivalamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(3-Iodopyridin-2-yl)pivalamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029191566-25g
N-(3-Iodopyridin-2-yl)pivalamide
113975-31-8 95%
25g
$308.70 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022793-1g
N-(3-Iodopyridin-2-yl)pivalamide
113975-31-8 97%
1g
¥63 2024-05-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022793-5g
N-(3-Iodopyridin-2-yl)pivalamide
113975-31-8 97%
5g
¥238 2024-05-26
Chemenu
CM175790-10g
N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
113975-31-8 95%
10g
$142 2021-08-05
Chemenu
CM175790-25g
N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
113975-31-8 95%
25g
$275 2021-08-05
TRC
I719438-10mg
N-(3-Iodopyridin-2-yl)pivalamide
113975-31-8
10mg
$ 50.00 2022-06-04
TRC
I719438-50mg
N-(3-Iodopyridin-2-yl)pivalamide
113975-31-8
50mg
$ 65.00 2022-06-04
TRC
I719438-100mg
N-(3-Iodopyridin-2-yl)pivalamide
113975-31-8
100mg
$ 80.00 2022-06-04
Matrix Scientific
018226-1g
N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
113975-31-8
1g
$139.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N897394-25g
N-(3-Iodopyridin-2-yl)pivalamide
113975-31-8 97%
25g
1,788.30 2021-05-17

N-(3-Iodopyridin-2-yl)pivalamide Production Method

N-(3-Iodopyridin-2-yl)pivalamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:113975-31-8)N-(3-Iodopyridin-2-yl)pivalamide
Order Number:A803113
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:40
Price ($):172.0
Email:sales@amadischem.com

Additional information on N-(3-Iodopyridin-2-yl)pivalamide

Introduction to N-(3-Iodopyridin-2-yl)pivalamide (CAS No. 113975-31-8)

N-(3-Iodopyridin-2-yl)pivalamide) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. With a CAS number of 113975-31-8, this molecule has garnered attention due to its potential applications in drug development and molecular biology. The compound's structure, featuring a pivalamide moiety linked to a 3-iodopyridine ring, makes it a versatile intermediate in synthetic chemistry and a promising candidate for various biochemical assays.

The pivalamide group, known for its stability and compatibility with biological systems, enhances the solubility and bioavailability of the compound. This feature is particularly valuable in pharmaceutical formulations where efficient delivery to target sites is crucial. On the other hand, the 3-iodopyridine moiety introduces a reactive site that can be exploited for further chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, N-(3-Iodopyridin-2-yl)pivalamide) has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its structural attributes to develop novel inhibitors and probes for enzymatic and cellular studies. The iodine atom on the pyridine ring provides a handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl compounds. These reactions are widely employed in the synthesis of active pharmaceutical ingredients (APIs) due to their high yields and selectivity.

One of the most compelling aspects of N-(3-Iodopyridin-2-yl)pivalamide) is its utility in the development of targeted therapies. The compound has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its potential in creating inhibitors for kinases and other enzymes implicated in cancer progression. The ability to modify the pivalamide group allows for fine-tuning of binding interactions, leading to compounds with enhanced potency and reduced off-target effects.

The field of chemical biology has also benefited from the use of N-(3-Iodopyridin-2-yl)pivalamide). Its incorporation into biosensors and probes has enabled researchers to visualize and manipulate biological processes at the molecular level. The compound's fluorescence properties, when coupled with appropriate dyes or tags, make it an invaluable tool for high-throughput screening and live-cell imaging. These applications are critical for understanding complex biological networks and identifying new therapeutic targets.

Advances in computational chemistry have further enhanced the utility of N-(3-Iodopyridin-2-yl)pivalamide). Molecular modeling studies have provided insights into its interactions with biological targets, allowing for rational drug design. By predicting binding affinities and optimizing molecular structures, researchers can accelerate the development of novel drugs with improved efficacy. The integration of machine learning algorithms has also enabled the identification of new derivatives with enhanced pharmacological properties.

The synthesis of N-(3-Iodopyridin-2-yl)pivalamide) presents both challenges and opportunities for synthetic chemists. While traditional methods rely on multi-step processes involving halogenation and amide bond formation, recent innovations have led to more streamlined synthetic routes. Catalytic methods, such as transition metal-catalyzed reactions, have significantly reduced reaction times and improved yields. These advancements not only make the compound more accessible but also open doors for large-scale production.

The environmental impact of chemical synthesis is another area where N-(3-Iodopyridin-2-yl)pivalamide) plays a crucial role. Green chemistry principles have guided researchers toward developing sustainable synthetic pathways that minimize waste and reduce energy consumption. Techniques such as flow chemistry and solvent-free reactions have been employed to enhance efficiency while adhering to ecological standards. These efforts align with global initiatives to promote sustainable pharmaceutical practices.

In conclusion, N-(3-Iodopyridin-2-yl)pivalamide) (CAS No. 113975-31-8) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structure offers a rich platform for synthetic modifications, enabling the creation of novel therapeutics targeting various diseases. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation in chemical biology and medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:113975-31-8)N-(3-Iodopyridin-2-yl)pivalamide
A803113
Purity:99%
Quantity:25g
Price ($):172.0
Email